molecular formula C23H27N3O2 B7699914 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

Katalognummer B7699914
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: XJDRLZUSDAHHDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as TBOA, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. TBOA is a selective blocker of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synapse.

Wirkmechanismus

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide selectively blocks glutamate transporters, which are responsible for the removal of glutamate from the synapse. This leads to an increase in extracellular glutamate levels and enhances synaptic transmission. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular glutamate levels and enhance synaptic transmission. This compound has also been shown to induce neurotoxicity in certain brain regions, which may be related to the excessive glutamate release. Additionally, this compound has been shown to have anxiolytic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in lab experiments is its selectivity for glutamate transporters. This allows researchers to selectively block glutamate transporters and investigate their role in various physiological and pathological processes. However, one limitation of using this compound is its potential for inducing neurotoxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is investigating the role of glutamate transporters in drug addiction. This compound has been shown to enhance the effects of cocaine and methamphetamine in animal models, suggesting that glutamate transporters may play a role in drug addiction. Additionally, this compound may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate these potential applications of this compound.

Synthesemethoden

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide can be synthesized through a multi-step process starting with the reaction of 4-(tert-butyl)benzaldehyde with hydrazine hydrate to form 4-(tert-butyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-(tert-butyl)-3,5-dioxopyrazolidine. The final step involves reacting this intermediate with m-toluidine and butyryl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been primarily studied for its use as a research tool in the field of neuroscience. It has been shown to selectively block glutamate transporters, which can lead to an increase in extracellular glutamate levels and enhance synaptic transmission. This compound has been used in various studies to investigate the role of glutamate transporters in synaptic plasticity, neurodegenerative diseases, and drug addiction.

Eigenschaften

IUPAC Name

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16-7-5-8-19(15-16)24-20(27)9-6-10-21-25-22(26-28-21)17-11-13-18(14-12-17)23(2,3)4/h5,7-8,11-15H,6,9-10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDRLZUSDAHHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.